molecular formula C10H14N2OS B14236677 N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide CAS No. 552321-80-9

N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide

Cat. No.: B14236677
CAS No.: 552321-80-9
M. Wt: 210.30 g/mol
InChI Key: WGOFUSZLDZYURY-UHFFFAOYSA-N
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Description

N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with dimethyl and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide typically involves the reaction of 4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbaldehyde with acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,6-dimethyl-2-oxopyridin-3-yl)methyl]acetamide
  • N-[(4,6-dimethyl-2-thioxopyridin-3-yl)methyl]acetamide
  • N-[(4,6-dimethyl-2-pyridinyl)methyl]acetamide

Uniqueness

N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where such properties are desired .

Properties

CAS No.

552321-80-9

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide

InChI

InChI=1S/C10H14N2OS/c1-6-4-7(2)12-10(14)9(6)5-11-8(3)13/h4H,5H2,1-3H3,(H,11,13)(H,12,14)

InChI Key

WGOFUSZLDZYURY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=S)N1)CNC(=O)C)C

Origin of Product

United States

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